molecular formula C₆H₉NS B1142267 2-[1-(Sulfanylmethyl)cyclopropyl]acetonitrile CAS No. 866923-64-0

2-[1-(Sulfanylmethyl)cyclopropyl]acetonitrile

Cat. No.: B1142267
CAS No.: 866923-64-0
M. Wt: 127.21
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Description

2-[1-(Sulfanylmethyl)cyclopropyl]acetonitrile (CAS: Not explicitly provided in evidence; structurally related to derivatives in and ) is a cyclopropane-containing nitrile derivative with a sulfanylmethyl (-SCH2-) substituent. This compound serves as a critical intermediate in pharmaceutical synthesis, notably in the production of Montelukast sodium, a leukotriene receptor antagonist used for asthma and allergic rhinitis . Its molecular formula is C7H11NS (based on analogs in and ), with a molecular weight of ~141.24 g/mol. The cyclopropane ring confers steric strain, enhancing reactivity, while the nitrile and sulfanylmethyl groups enable diverse derivatization for drug development .

Properties

IUPAC Name

2-[1-(sulfanylmethyl)cyclopropyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NS/c7-4-3-6(5-8)1-2-6/h8H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWNQZQSMXQENR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC#N)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Sulfanylmethyl)cyclopropyl]acetonitrile typically involves multiple steps:

    Starting Material: The process begins with 1,1-cyclopropanedimethanol.

    Formation of Cyclic Sulfite: The starting material is reacted with thionyl chloride (SOCl2) or diisopropyl sulfite in dichloromethane to form 1,1-cyclopropanedimethanol cyclic sulfite.

    Nitrile Formation: The cyclic sulfite is then treated with sodium cyanide (NaCN) in dichloromethane to yield 2-[1-(hydroxymethyl)cyclopropyl]acetonitrile.

    Mesylation: The hydroxymethyl compound is reacted with mesyl chloride and triethylamine to form the corresponding mesylate.

    Thioacetate Substitution: The mesylate is treated with potassium thioacetate in isopropyl acetate to produce 2-[1-(acetylsulfanyl)cyclopropyl]acetonitrile.

    Hydrolysis: Finally, the acetylsulfanyl compound is hydrolyzed with sodium hydroxide (NaOH) in toluene/water to obtain this compound

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Sulfanylmethyl)cyclopropyl]acetonitrile undergoes various chemical reactions, including:

    Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Nucleophiles like thiols, amines, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted cyclopropyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-[1-(Sulfanylmethyl)cyclopropyl]acetonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological pathways.

    Medicine: It is a key intermediate in the synthesis of drugs, particularly those targeting leukotriene receptors.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[1-(Sulfanylmethyl)cyclopropyl]acetonitrile involves its interaction with specific molecular targets. The sulfanylmethyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, making the compound valuable in drug development and biochemical research .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Applications/Significance
This compound N/A C7H11NS ~141.24 -SCH2- Pharmaceutical intermediate (Montelukast synthesis)
2-[1-(Hydroxymethyl)cyclopropyl]acetonitrile 152922-71-9 C6H9NO 111.14 -CH2OH Precursor for acetylthio and sulfanylmethyl derivatives via substitution
2-[1-(Bromomethyl)cyclopropyl]acetonitrile 338392-48-6 C6H8BrN 174.04 -CH2Br Intermediate for nucleophilic substitution reactions
2-{1-[(Acetylthio)methyl]cyclopropyl}acetonitrile 152922-72-0 C8H11NOS 169.24 -SCH2COCH3 Montelukast synthesis intermediate
2-{1-[(Methylsulfanyl)methyl]cyclopropyl}acetonitrile 1492523-77-9 C7H11NS 141.24 -SCH3 Small-molecule scaffold for drug discovery
2-[1-(Mercaptomethyl)cyclopropyl]acetic acid 162515-68-6 C7H10O2S 158.22 -SCH2- + carboxylic acid Potential metabolite or synthetic intermediate

Solubility and Stability

  • This compound: Likely hydrophobic due to the cyclopropane and nitrile groups, similar to Montelukast sodium, which is insoluble in water but soluble in ethanol and methanol .
  • Hydroxymethyl Analog : Higher polarity due to the -OH group, improving aqueous solubility compared to sulfanylmethyl or bromomethyl derivatives .
  • Bromomethyl Analog : Low solubility in polar solvents; sensitive to light and moisture, requiring storage at room temperature .

Pharmacological Relevance

  • Montelukast Intermediates : Derivatives like the acetylthio (CAS 152922-72-0) and hydroxymethyl (CAS 152922-71-9) compounds are pivotal in constructing Montelukast’s thioether linkage and cyclopropane core .
  • Deuterated Analogs : Isotope-labeled versions (e.g., Montelukast Cyclopropaneacetonitrile-d6, CAS 866923-62-8) are used in pharmacokinetic studies .

Biological Activity

2-[1-(Sulfanylmethyl)cyclopropyl]acetonitrile is a compound that has garnered attention in biochemical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a cyclopropyl ring substituted with a sulfanylmethyl group and an acetonitrile moiety. Its unique structure suggests potential interactions with various biological targets, making it a subject of interest in pharmacological studies.

Research indicates that this compound may act as a probe for studying enzyme mechanisms and biological pathways. Its interactions with biomolecules can influence various cellular processes, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and homeostasis.
  • Cell Proliferation : Preliminary studies suggest that it could modulate cell growth and proliferation, particularly in cancerous cells.

Anticancer Activity

Several studies have explored the anticancer properties of this compound:

  • In vitro Studies : In laboratory settings, the compound has shown cytotoxic effects on various cancer cell lines. For instance, it was tested against leukemia cell lines (K562, EoL-1) using the MTT assay, demonstrating significant inhibition of cell viability at certain concentrations .
  • Mechanisms of Action : The anticancer effects may be attributed to the induction of apoptosis and inhibition of cell migration, as evidenced by decreased expression of key proteins involved in these processes.

Antioxidant Activity

The compound also exhibits antioxidant properties. It has been evaluated using assays such as DPPH and ABTS, which measure the ability to scavenge free radicals. This antioxidant activity is crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer .

Anti-inflammatory Effects

Research suggests that this compound may possess anti-inflammatory properties. It has been shown to modulate the expression of pro-inflammatory cytokines like IL-2 and TNF-α in cellular models . This activity could have implications for treating inflammatory conditions.

Case Studies

StudyFindings
Cytotoxicity Assay Demonstrated significant inhibition of leukemia cell lines (IC50 values established)
Antioxidant Testing Showed effective scavenging of free radicals in DPPH assay
Inflammation Modulation Reduced levels of IL-2 and TNF-α in treated cells

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